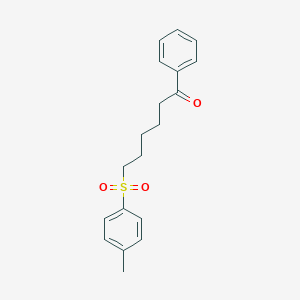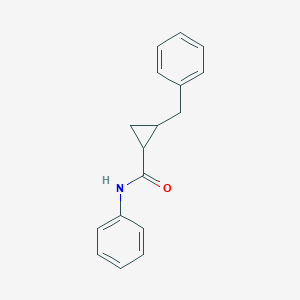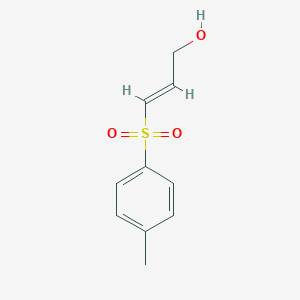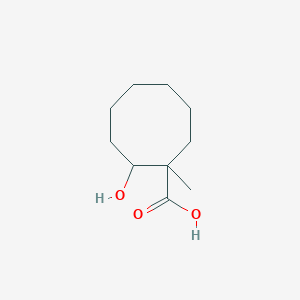![molecular formula C31H32N2OS2 B420370 3-[(1-benzyl-4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-2,2,4,4-tetramethyl-3-(methylsulfanyl)cyclobutanone](/img/structure/B420370.png)
3-[(1-benzyl-4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-2,2,4,4-tetramethyl-3-(methylsulfanyl)cyclobutanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(1-benzyl-4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-2,2,4,4-tetramethyl-3-(methylsulfanyl)cyclobutanone is a complex organic compound characterized by its unique cyclobutanone core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-benzyl-4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-2,2,4,4-tetramethyl-3-(methylsulfanyl)cyclobutanone typically involves multi-step organic reactions. The process may start with the preparation of the cyclobutanone core, followed by the introduction of the methylthio and imidazole groups through nucleophilic substitution and other organic reactions. Common reagents used in these reactions include alkyl halides, thiols, and imidazole derivatives. Reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like Lewis acids or bases to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Purification methods like chromatography and recrystallization are used to isolate the desired product.
化学反応の分析
Types of Reactions
3-[(1-benzyl-4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-2,2,4,4-tetramethyl-3-(methylsulfanyl)cyclobutanone can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the imidazole and methylthio sites.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, often involving controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups at the imidazole or methylthio sites.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its unique structure may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or other biochemical interactions.
Medicine: The compound’s potential pharmacological properties can be explored for drug development, particularly in targeting specific molecular pathways.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its distinct chemical properties.
作用機序
The mechanism of action of 3-[(1-benzyl-4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-2,2,4,4-tetramethyl-3-(methylsulfanyl)cyclobutanone involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, potentially inhibiting their activity. The methylthio group may participate in redox reactions, influencing cellular processes. The compound’s overall structure allows it to interact with various biological pathways, modulating their function.
類似化合物との比較
Similar Compounds
2,2,4,4-Tetramethyl-3-(methylthio)-3-[(4,5-diphenyl-1H-imidazole-2-yl)thio]cyclobutanone: A similar compound lacking the benzyl group on the imidazole ring.
2,2,4,4-Tetramethyl-3-(methylthio)-3-[(4,5-diphenyl-1-benzyl-1H-imidazole-2-yl)thio]cyclopentanone: A compound with a cyclopentanone core instead of cyclobutanone.
Uniqueness
The uniqueness of 3-[(1-benzyl-4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-2,2,4,4-tetramethyl-3-(methylsulfanyl)cyclobutanone lies in its specific combination of functional groups and core structure
特性
分子式 |
C31H32N2OS2 |
|---|---|
分子量 |
512.7g/mol |
IUPAC名 |
3-(1-benzyl-4,5-diphenylimidazol-2-yl)sulfanyl-2,2,4,4-tetramethyl-3-methylsulfanylcyclobutan-1-one |
InChI |
InChI=1S/C31H32N2OS2/c1-29(2)27(34)30(3,4)31(29,35-5)36-28-32-25(23-17-11-7-12-18-23)26(24-19-13-8-14-20-24)33(28)21-22-15-9-6-10-16-22/h6-20H,21H2,1-5H3 |
InChIキー |
JXNVIJQCIKQMAU-UHFFFAOYSA-N |
SMILES |
CC1(C(=O)C(C1(SC)SC2=NC(=C(N2CC3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)(C)C)C |
正規SMILES |
CC1(C(=O)C(C1(SC)SC2=NC(=C(N2CC3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2,2-trifluoro-N-[methoxy(phenyl)methyl]-N-(2-phenylethyl)acetamide](/img/structure/B420287.png)
![[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-6-[2-[(5R,6S)-5-hydroxy-6-methoxy-4-oxooxan-2-yl]phenoxy]-2-(2-oxopropyl)oxan-3-yl] acetate](/img/structure/B420292.png)
![7,7-Dioxido-2-oxa-7-thiabicyclo[4.2.0]oct-8-yl methyl sulfone](/img/structure/B420293.png)


![1-Methyl-4-[(1-vinyl-5-hexenyl)sulfonyl]benzene](/img/structure/B420297.png)
methyl](trimethyl)silane](/img/structure/B420301.png)
![4-Methylphenyl 1-[(4-methylphenyl)sulfanyl]-2-propenyl sulfone](/img/structure/B420303.png)



![6,6-dibromo-2,2-dimethyloctahydro-3aH-cyclopropa[5,6]cycloocta[1,2-d][1,3]oxathiole](/img/structure/B420307.png)

![S-(2-{[(dimethylamino)carbothioyl]oxy}-2-phenylvinyl) benzenecarbothioate](/img/structure/B420311.png)
